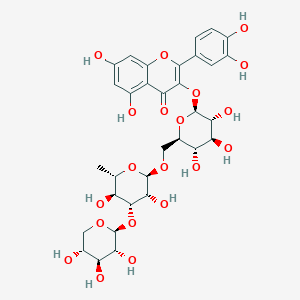
Camellianoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Camellianoside is a quercetin O-glucoside consisting of quercetin having a beta-D-xylopyranosyl-(1->3)-6-deoxy-alpha-L-mannopyranosyl-(1->6)-beta-D-glucopyranosyl residue at position 3. It is isolated from the leaves of Camellia japonica and exhibits antioxidant activity. It has a role as a metabolite and a radical scavenger. It is a quercetin O-glucoside, a trisaccharide derivative and a beta-D-glucoside.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Camellianoside has been shown to possess potent antioxidant activities. In studies, its ability to scavenge free radicals was evaluated using the diphenylpicrylhydrazyl (DPPH) radical scavenging method. The results indicated that this compound exhibited higher antioxidant activity compared to standard antioxidants like L-cysteine and L-ascorbic acid . This property is critical in mitigating oxidative stress-related diseases, making it a candidate for further research in health applications.
Anti-inflammatory Effects
Research indicates that extracts from Camellia japonica, including those containing this compound, can reduce inflammation. In a study involving human corneal epithelial cells, treatment with Camellia japonica extracts led to decreased apoptosis and reduced levels of inflammatory markers . This suggests potential therapeutic applications for conditions characterized by inflammation, such as dry eye syndrome.
Cosmeceutical Applications
This compound has demonstrated potential in the field of cosmeceuticals, particularly for its anti-photoaging properties. A study found that this compound A, a related compound, inhibited the production of matrix metalloproteinase-1 (MMP-1), an enzyme associated with collagen degradation in skin cells exposed to ultraviolet radiation . This indicates that this compound could be formulated into skincare products aimed at preventing photoaging.
Antimicrobial Activity
The antimicrobial properties of Camellia japonica extracts have been documented, suggesting that compounds like this compound may contribute to antibacterial and antifungal activities. These properties are essential for developing natural preservatives and therapeutic agents against infections .
Nutritional and Health Benefits
The nutritional profile of Camellia japonica flowers shows a high content of bioactive compounds, including flavonoids like this compound. These compounds are linked to various health benefits, including antioxidant and anti-inflammatory effects . The incorporation of such bioactive compounds into dietary supplements could enhance their health-promoting properties.
Data Table: Summary of Applications
Propiedades
Fórmula molecular |
C32H38O20 |
|---|---|
Peso molecular |
742.6 g/mol |
Nombre IUPAC |
3-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C32H38O20/c1-9-19(38)28(51-30-24(43)20(39)15(37)7-46-30)26(45)31(48-9)47-8-17-21(40)23(42)25(44)32(50-17)52-29-22(41)18-14(36)5-11(33)6-16(18)49-27(29)10-2-3-12(34)13(35)4-10/h2-6,9,15,17,19-21,23-26,28,30-40,42-45H,7-8H2,1H3/t9-,15+,17+,19-,20-,21+,23-,24+,25+,26+,28+,30-,31+,32-/m0/s1 |
Clave InChI |
GSTBDLJYXUQTFK-FODKTCEYSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC6C(C(C(CO6)O)O)O)O |
Sinónimos |
camellianoside quercetin-3-O-beta-D-xylopyranosyl-(1-3)-O-alpha-L-rhamnopyranosyl-(1-6)-O-beta-D-glucopyranoside quercetin-3-O-xylopyranosyl-1-3-O-rhamnopyranosyl-1-6-O-glucopyranoside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















